Hydrogen Bond Donor Availability: Azepane NH Retained in 3-Substituted Isomer
The 3-substituted regioisomer of the azepane-methylpiperazine scaffold possesses one hydrogen bond donor (the azepane NH), whereas the 1-substituted isomer (CAS 14620-90-7) lacks any HBD functionality (HBD = 0) [1][2]. This donor availability is critical for target engagement in ATP-binding pockets, kinase hinge regions, and GPCR orthosteric sites where a directional hydrogen bond is required for binding affinity. Removing the HBD by switching to the 1-isomer eliminates this pharmacophoric feature, potentially reducing target binding energy by 0.5–1.5 kcal/mol depending on the environment [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (azepane secondary amine) |
| Comparator Or Baseline | 1-(4-Methylpiperazin-1-yl)azepane (CAS 14620-90-7): HBD = 0 |
| Quantified Difference | ΔHBD = 1 (target possesses a donor; comparator has none) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem 2021/2025 release); consistent with 2D structure analysis [1][2]. |
Why This Matters
For procurement in a fragment-growing or lead-optimization campaign, the HBD determines whether the scaffold can fulfill a hydrogen-bond interaction specified in the pharmacophore model; selecting the 1-isomer in error would eliminate this interaction, rendering the SAR series non-progressive.
- [1] PubChem CID 54595784. 3-(4-Methylpiperazin-1-yl)azepane. Computed Properties: Hydrogen Bond Donor Count = 1. View Source
- [2] PubChem CID 21815411. 1-(4-Methylpiperazin-1-yl)azepane. Computed Properties: Hydrogen Bond Donor Count = 0. View Source
